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Compound of Interest

Compound Name: Di-tert-butyl polysulfide

Cat. No.: B1595688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The accurate computational modeling of di-tert-butyl polysulfide reactions is crucial for

understanding their complex mechanisms and predicting their behavior in various applications,

from industrial processes to biological systems. This guide provides an objective comparison of

computational models used to study the thermal decomposition of di-tert-butyl polysulfide,

supported by experimental data. It also offers detailed experimental protocols for researchers

seeking to validate their own computational models.

Comparison of Computational Models
The thermal decomposition of di-tert-butyl polysulfide is a key reaction that has been

investigated using both computational and experimental methods. The primary decomposition

pathway involves the formation of isobutene and tert-butyl thiol. Two main computational

approaches have been employed to model this process: Density Functional Theory (DFT) and

automated reaction mechanism generation.

A benchmark study on organic polysulfides suggests that for DFT calculations, hybrid

functionals like M06-2X and B3LYP-D3(BJ) are highly accurate for determining reaction

energies. For activation energies, MN15, MN15-L, M06-2X, and ωB97X-D have shown the best

performance.

The automated Reaction Mechanism Generator (RMG) software, utilizing rate parameters from

high-level ab initio CCSD(T) calculations, has been successfully used to construct reaction
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networks for the thermal decomposition of di-tert-butyl sulfide. This approach has the

advantage of automatically exploring a vast number of potential elementary reactions.

The following table summarizes the performance of the RMG model against experimental data

for the pyrolysis of di-tert-butyl sulfide at 380°C.

Table 1: Comparison of RMG Model Predictions with Experimental Data for Di-tert-butyl Sulfide

Pyrolysis

Product
Experimental Yield
(mol/mol of reactant
consumed)

RMG Model Predicted
Yield (mol/mol of reactant
consumed)

Isobutene ~1.0 ~1.0

tert-Butyl Thiol ~0.6 ~0.8

Hydrogen Sulfide ~0.2 ~0.15

Isobutane ~0.1 ~0.05

Note: Experimental data is approximated from graphical representations in the cited literature.

The RMG model shows good agreement with experimental results, particularly in predicting the

major product, isobutene. The model slightly overpredict
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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